molecular formula C20H27N3O4S B6458373 3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione CAS No. 2549008-54-8

3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione

Cat. No.: B6458373
CAS No.: 2549008-54-8
M. Wt: 405.5 g/mol
InChI Key: RIGQVDGRMQUGMC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl core linked via a methylene group to a piperidine ring, which is further substituted by a methylene-thiolane sulfone moiety. The quinazolinone scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

3-[[1-[(1,1-dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-27-17-2-3-18-19(10-17)21-14-23(20(18)24)12-15-4-7-22(8-5-15)11-16-6-9-28(25,26)13-16/h2-3,10,14-16H,4-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGQVDGRMQUGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is VEGFR-2/HDAC . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis, the process of new blood vessel formation. HDAC (histone deacetylases) are enzymes that regulate gene expression by modifying the structure of chromatin.

Mode of Action

The compound interacts with its targets, VEGFR-2 and HDAC, by binding to their active sites, thereby inhibiting their function. This results in the disruption of the VEGF signaling pathway and alteration of gene expression, leading to the inhibition of angiogenesis and tumor growth.

Result of Action

The compound’s action results in the inhibition of angiogenesis and tumor growth. It has been shown to exhibit potent inhibitory activity against a human breast cancer cell line, MCF-7. This suggests that it could potentially be used in the treatment of certain types of cancer.

Biological Activity

The compound 3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1\lambda6-thiolane-1,1-dione is a complex organic molecule that incorporates a quinazolinone core, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C22H22N4O4S
Molecular Weight 438.5 g/mol
IUPAC Name 3-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1\lambda6-thiolane-1,1-dione
CAS Number 135438561

Anticancer Properties

Research indicates that compounds with a quinazolinone structure exhibit significant antiproliferative effects against various cancer cell lines. The specific compound under investigation has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells.

  • Mechanism of Action :
    • The compound appears to exert its effects through the inhibition of specific enzymes and receptors involved in cell signaling pathways associated with cancer progression. This includes potential inhibition of tyrosine kinases, which are critical for tumor cell proliferation and survival .
  • Cell Line Studies :
    • In studies involving human cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), the compound demonstrated an IC50 value indicating effective growth inhibition. For instance, a related compound with similar structural features achieved an IC50 of 1.575 µM against MCF-7 cells .

Apoptotic Activity

The compound's ability to induce apoptosis has been supported by various assays:

  • Caspase Activation : Treatment with the compound resulted in a significant increase in active Caspase 3 levels, indicating activation of both intrinsic and extrinsic apoptotic pathways. The levels of active Caspase 8 and 9 were also notably elevated .
  • Cell Cycle Analysis : Flow cytometric analysis revealed that treated MCF-7 cells exhibited cell cycle arrest at the G2/M phase, with a marked increase in the percentage of apoptotic cells compared to control groups .

Case Studies

Several studies have focused on the biological activity of quinazolinone derivatives similar to the compound :

  • Study on Quinazolinone Derivatives :
    • A study highlighted that derivatives with modifications at specific positions on the quinazolinone scaffold showed varying levels of antiproliferative activity against different cancer cell lines. The most active derivatives displayed IC50 values ranging from 1.575 to 3.850 µM across multiple cancer types .
  • Mechanistic Insights :
    • Investigations into the molecular mechanisms revealed that these compounds could modulate apoptotic pathways significantly, leading to enhanced cell death in cancerous cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CHEMBL4548694 (XL-188) Structure: Contains a quinazolinone core linked to a piperidine ring and a propanamide group with a 4-methylpiperazine substituent . Key Differences: Unlike the target compound, XL-188 lacks the thiolane sulfone moiety but includes a polar propanamide chain, which may enhance solubility and receptor binding.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) Structure: A fused imidazo-pyridine derivative with nitrophenyl and ester groups . Key Differences: While structurally distinct from the target compound, its heterocyclic framework and nitro/ester functionalities highlight the diversity of bioactive scaffolds in drug discovery.

Physical and Chemical Properties

Property Target Compound (Thiolane Sulfone Derivative) XL-188 (CHEMBL4548694) Compound 1l
Molecular Weight Not reported ~650 g/mol 513.5 g/mol (calculated)
Key Functional Groups Quinazolinone, piperidine, thiolane sulfone Quinazolinone, propanamide Imidazo-pyridine, nitro, esters
Solubility Likely moderate (sulfone enhances polarity) High (amide/piperazine) Low (nonpolar substituents)
Therapeutic Potential Unreported; inferred kinase inhibition Kinase inhibition (reported) Unclear; synthetic intermediate

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